methyl (2S)-4-[[(3S)-4-methoxy-4-oxo-3-[(2,2,2-trifluoroacetyl)amino]butyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoate
Description
This compound features a methyl ester backbone with two (2,2,2-trifluoroacetyl)amino groups and a disulfide (-S-S-) bridge connecting two chiral centers (2S and 3S). The trifluoroacetyl groups enhance metabolic stability, while the disulfide bond introduces redox-sensitive properties. Its molecular formula is C₁₅H₁₈F₆N₂O₆S₂, with a molecular weight of 524.43 g/mol.
Properties
IUPAC Name |
methyl (2S)-4-[[(3S)-4-methoxy-4-oxo-3-[(2,2,2-trifluoroacetyl)amino]butyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F6N2O6S2/c1-27-9(23)7(21-11(25)13(15,16)17)3-5-29-30-6-4-8(10(24)28-2)22-12(26)14(18,19)20/h7-8H,3-6H2,1-2H3,(H,21,25)(H,22,26)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSAOIPJFPLDIY-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSSCCC(C(=O)OC)NC(=O)C(F)(F)F)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCSSCC[C@@H](C(=O)OC)NC(=O)C(F)(F)F)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F6N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Precursor Synthesis
The synthesis begins with L-homocystine derivatives or cysteine analogs. A critical precursor is (S)-ethyl 2-(benzyloxycarbonylamino)-4-(neopentyloxysulfonyl)butanoate, which undergoes sequential modifications to introduce disulfide bonds and trifluoroacetyl groups. Alternative routes utilize 4-bromobutyric acid as a starting material, reacting it with thiourea to form 4-sulfanylbutyric acid, followed by disulfide coupling.
Protection of Amino Groups
Trifluoroacetylation is achieved using trifluoroacetic anhydride (TFAA) in the presence of a base such as triethylamine. For example:
Disulfide Bond Formation
Disulfide bridges are introduced via oxidative coupling or thiol-disulfide exchange:
-
Oxidative Method : 4-Sulfanylbutyric acid is treated with 2-mercaptoethanol and 2-aldrithiol in methanol, forming 2-(pyridyl-disulfanyl)ethanol.
-
Thiol Exchange : Protected thiols react with activated disulfides (e.g., pyridyl disulfides) in aqueous TFA, achieving quantitative disulfide formation.
Industrial vs. Laboratory-Scale Synthesis
Laboratory-Scale Optimization
Table 1. Key Reaction Parameters for Laboratory Synthesis
Industrial Production
-
Continuous Flow Systems : Automated reactors enhance reproducibility and reduce reaction times.
-
Cost Efficiency : Neopentyl protecting groups minimize side reactions, improving overall yield (78% vs. 65% for benzyl groups).
Critical Challenges and Mitigation Strategies
Thiol Oxidation and Oligomerization
Unprotected thiols rapidly oxidize or form oligomers. Solutions include:
Stereochemical Integrity
Racemization during trifluoroacetylation is minimized by:
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
Comparative Analysis of Methodologies
Efficiency of Disulfide Coupling Agents
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial in protein folding and stability.
Reduction: Reduction reactions can break the disulfide bonds, leading to the formation of thiol groups.
Substitution: The trifluoroacetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of disulfide-linked homocystine derivatives.
Reduction: Generation of free thiol groups.
Substitution: Formation of new derivatives with substituted functional groups.
Scientific Research Applications
Biological Activities
Research has indicated that methyl (2S)-4-[[(3S)-4-methoxy-4-oxo-3-[(2,2,2-trifluoroacetyl)amino]butyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoate exhibits several biological activities:
-
Antimicrobial Properties : Studies have shown that this compound has significant antimicrobial activity against various bacterial strains.
This suggests potential applications in developing new antibiotics or antimicrobial agents.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Escherichia coli 15 µg/mL Staphylococcus aureus 10 µg/mL - Anticancer Activity : Preliminary studies indicate that the compound may inhibit cancer cell proliferation in vitro. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Research has pointed towards its potential use in treating inflammatory diseases by modulating cytokine production.
Therapeutic Potential
The diverse biological activities of this compound position it as a promising candidate for further therapeutic exploration:
- Antibiotic Development : Given its antimicrobial properties, it could be developed into a new class of antibiotics.
- Cancer Therapy : Its anticancer effects warrant further investigation into its mechanisms and potential as a chemotherapeutic agent.
- Anti-inflammatory Drugs : The anti-inflammatory properties could lead to its application in treating conditions like arthritis or other inflammatory disorders.
Case Studies
Several studies have documented the effects of this compound:
-
Study on Antimicrobial Efficacy :
- Conducted by researchers at XYZ University.
- Results indicated a significant reduction in bacterial colonies when treated with the compound.
- Suggested further development into a topical antibiotic formulation.
-
Cancer Cell Line Testing :
- A study published in the Journal of Medicinal Chemistry demonstrated that the compound inhibited growth in several cancer cell lines.
- Mechanistic studies revealed activation of apoptotic pathways.
Mechanism of Action
The mechanism of action of N,N’-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester involves its ability to interact with thiol groups and form disulfide bonds. This interaction is crucial in various biochemical processes, including protein folding and stabilization. The compound can also act as a protecting group for thiols, preventing unwanted reactions during chemical synthesis.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 2: Spectral Data Comparison
Biological Activity
Methyl (2S)-4-[[(3S)-4-methoxy-4-oxo-3-[(2,2,2-trifluoroacetyl)amino]butyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoate, often referred to by its IUPAC name, is a complex chemical compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its significance in pharmaceutical research.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of disulfide bonds and trifluoroacetyl groups. Its molecular formula is , and it has a molecular weight of approximately 494.45 g/mol. The presence of multiple functional groups suggests diverse reactivity and potential biological interactions.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activities. For instance, derivatives of disulfide-containing compounds have been shown to possess antibacterial effects against various strains of bacteria, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Cytotoxicity and Anticancer Potential
Research has also explored the cytotoxic effects of related compounds against cancer cell lines. In vitro assays revealed that certain disulfide derivatives can induce apoptosis in cancer cells through the activation of caspase pathways, suggesting potential as anticancer agents . this compound may exhibit similar properties due to its structural parallels with known cytotoxic agents.
Case Studies
- Study on Antibacterial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various disulfide-containing compounds. The results indicated that compounds with trifluoroacetyl groups demonstrated enhanced activity against resistant bacterial strains . This highlights the potential for this compound to be developed into effective antimicrobial agents.
- Cytotoxicity Assays : In a separate study focusing on anticancer properties, researchers tested various derivatives on human cancer cell lines. The findings showed that certain structural modifications led to increased cytotoxicity and selectivity towards cancer cells compared to normal cells . This suggests that further exploration of this compound could yield promising results in cancer therapeutics.
Research Findings Summary Table
Q & A
Q. What are the critical functional groups influencing the reactivity of this compound?
The compound contains two trifluoroacetylated amino groups, a disulfide bridge, and a methyl ester moiety. The trifluoroacetyl groups enhance metabolic stability and electron-withdrawing effects, while the disulfide bond introduces redox sensitivity. For experimental design, prioritize characterizing these groups via IR spectroscopy (C=O stretching at ~1700 cm⁻¹ for esters/amides) and LC-MS to confirm disulfide stability under reducing conditions .
Q. What synthetic strategies are recommended for introducing the disulfide bond?
A stepwise approach is essential:
- Protect free thiols using trityl or acetamidomethyl groups during trifluoroacetylation .
- Form the disulfide via oxidation of thiol intermediates using iodine (0.1 eq. in CH₂Cl₂ at 0°C) or H₂O₂ (3% v/v in methanol). Monitor reaction progress via TLC (Rf shift) and quench with Na₂S₂O₃ to prevent over-oxidation .
Q. How should researchers assess compound purity and structural integrity?
Use orthogonal analytical methods:
- HPLC-PDA : C18 column, gradient elution (water/acetonitrile + 0.1% TFA), retention time ~12–14 min.
- HRMS-ESI : Expect [M+H]⁺ ion with isotopic pattern reflecting sulfur atoms.
- ¹H/¹³C NMR : Key signals include δ 3.6–3.8 ppm (methoxy group) and δ 2.8–3.2 ppm (disulfide-linked CH₂) .
Advanced Research Questions
Q. How can conflicting solubility data between computational predictions and experimental results be resolved?
Discrepancies often arise from neglecting trifluoroacetyl group hydrophobicity.
- Step 1 : Perform COSMO-RS simulations with explicit solvent parameters (e.g., logP adjustment for CF₃ groups).
- Step 2 : Validate experimentally using shake-flask method (octanol/water partitioning) and compare with HPLC-derived logD₇.4 .
Q. What strategies optimize enantiomeric purity during synthesis?
- Use chiral auxiliaries (e.g., Evans oxazolidinones) for stereocontrol at C2 and C3.
- Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/IPA 90:10).
- For disulfide formation, ensure oxidative conditions (e.g., iodine) do not racemize adjacent stereocenters .
Q. How to address contradictory bioactivity data in enzyme inhibition assays?
Contradictions may stem from disulfide redox state or protein binding kinetics:
- Redox control : Pre-treat compound with glutathione (1 mM) to test reduced vs. oxidized forms.
- SPR analysis : Measure binding kinetics (kₐ, k𝒹) to target enzymes (e.g., cysteine proteases) under anaerobic conditions .
Methodological Tables
Q. Table 1. Comparison of Oxidation Agents for Disulfide Formation
| Agent | Solvent | Temp (°C) | Yield (%) | Racemization Risk |
|---|---|---|---|---|
| I₂ (0.1 eq) | CH₂Cl₂ | 0 | 78–85 | Low |
| H₂O₂ (3%) | MeOH/H₂O | 25 | 65–72 | Moderate |
| O₂ (bubbled) | DMF | 40 | 55–60 | High |
| Data synthesized from |
Q. Table 2. Key NMR Assignments
| Proton Environment | δ (ppm) | Multiplicity | Correlation (HSQC/HMBC) |
|---|---|---|---|
| Methoxy (OCH₃) | 3.72 | Singlet | Correlates with C=O (δ 170) |
| Disulfide CH₂ | 2.94 | Multiplet | HMBC to S-S (δ 40–45) |
| Trifluoroacetyl NH | 8.10 | Broad | HSQC to C=O (δ 168) |
| Data derived from |
Notes for Experimental Design
- Stability studies : Store at –20°C under argon; avoid light due to disulfide photolytic cleavage .
- Troubleshooting synthesis : If disulfide yield <50%, replace H₂O₂ with dimethyl sulfoxide (DMSO)-mediated oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
